
3-(Aminooxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminooxy)benzonitrile is a chemical compound with the CAS Number: 197588-20-8 . It has a molecular weight of 134.14 and is typically stored at -10 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is the same, and its InChI Code is 1S/C7H6N2O/c8-5-6-2-1-3-7 (4-6)10-9/h1-4H,9H2 . This indicates that the compound has 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
This compound has a melting point of 67-69 degrees Celsius . The predicted boiling point is 272.7±32.0 °C , and the predicted density is 1.22±0.1 g/cm3 . The predicted pKa value is 1.65±0.70 .科学的研究の応用
Corrosion Inhibition
Benzonitrile derivatives have been studied for their potential as corrosion inhibitors. For example, derivatives such as 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile have shown effectiveness in inhibiting corrosion of mild steel in acidic environments. These findings were supported by a combination of experimental methods and computational studies, including gravimetric analysis, potentiodynamic polarization curves, electrochemical impedance spectroscopy, Density Functional Theory (DFT), and molecular dynamics (MD) simulations (Chaouiki et al., 2018).
Dye Sensitized Solar Cells (DSSCs)
Benzonitrile, specifically as an electrolyte solvent, has demonstrated beneficial effects in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile contributes to the long-term stability of these cells, with efficiency values around 8% for more than 1300 hours. This finding implies the potential of benzonitrile-based electrolytes in economically viable and stable solar energy applications (Latini et al., 2014).
Fluorescence Assay for Phospholipid Membrane Asymmetry
Benzonitrile derivatives have been utilized in developing methods for chemically modifying NBD-labeled lipids in artificial and biological membranes. This approach is significant in examining lipid transport and membrane structure. The method uses dithionite to selectively reduce fluorescent lipid located on the outer leaflet of vesicles' bilayer, thus facilitating the measurement of phospholipid translocase activity and transverse-membrane asymmetry in vesicles (McIntyre & Sleight, 1991).
Molecular Structure Analysis
The molecular structure of compounds like 3-aminophthalonitrile, which exhibit unique electronic properties, has been determined using methods like gas electron diffraction and mass spectrometric analysis. This is important for understanding structural changes due to intramolecular charge transfer, as seen in compounds where an amino group acts as an electron-donating substituent (Vogt et al., 2016).
Antibacterial Activity
Benzonitrile derivatives have been synthesized for potential antibacterial applications. For instance, compounds incorporating phthalazine, such as 3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile, have been tested and evaluated for their antibacterial properties (Khalil et al., 2009).
Electrochemical Applications
Benzonitrile derivatives have also been explored in electrochemical applications. For example, palladium particles loaded on functionalized multi-walled carbon nanotubes (MWCNTs), which were treated with benzonitriles, demonstrated enhanced electrocatalytic properties for formic acid oxidation. This highlights the potential of benzonitrile derivatives in improving the activity of anodic catalysts (Yang et al., 2008).
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-(Aminooxy)benzonitrile are currently unknown
Mode of Action
It is known that aminooxy compounds can form stable oxime bonds with aldehydes and ketones, which could potentially interfere with biological processes that involve these functional groups .
Biochemical Pathways
Benzonitrile herbicides are known to be transformed via the nitrile hydratase-amidase pathway in certain bacteria
生化学分析
Biochemical Properties
It is known that the aldoxime-nitrile pathway, which involves the transformation of amino acids to aldoximes and then to nitriles, is an important route of carbon and nitrogen metabolism in many life forms . As such, it is possible that 3-(Aminooxy)benzonitrile may interact with enzymes, proteins, and other biomolecules involved in this pathway.
Cellular Effects
Given its potential involvement in the aldoxime-nitrile pathway, it may influence cell function by affecting metabolic processes related to this pathway .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied yet .
Metabolic Pathways
This compound may be involved in the aldoxime-nitrile pathway, which involves the transformation of amino acids to aldoximes and then to nitriles .
特性
IUPAC Name |
3-aminooxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-6-2-1-3-7(4-6)10-9/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPLKWOOTYWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)ON)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[6-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2893774.png)
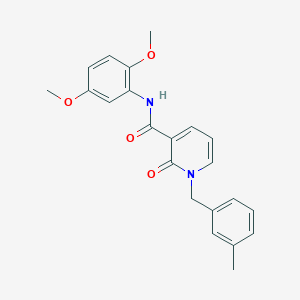

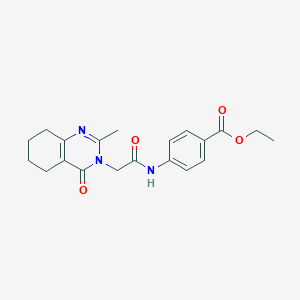
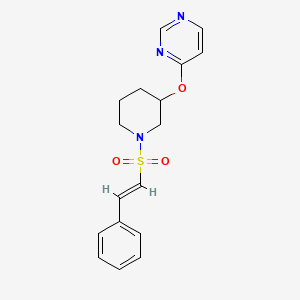
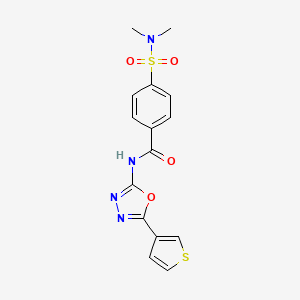

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2893788.png)
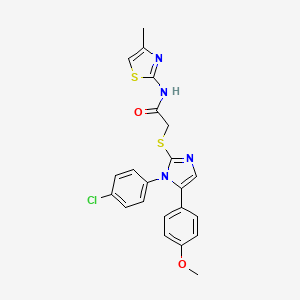
![1-[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-2-phenyl-ethanone](/img/structure/B2893791.png)
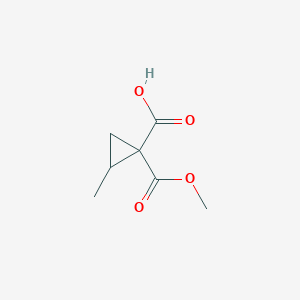
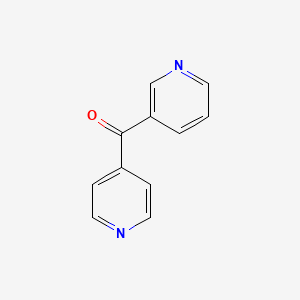
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2893794.png)
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine](/img/structure/B2893796.png)